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A Guide for Researchers, Scientists, and Drug Development Professionals

Polo-like kinase 1 (Plk1) is a critical regulator of cell cycle progression, playing pivotal roles in

mitosis, including centrosome maturation, spindle formation, and cytokinesis. Its

overexpression is a common feature in a wide range of human cancers and is often associated

with poor prognosis. This has established Plk1 as a promising therapeutic target in oncology. A

significant focus of drug development has been on ATP-competitive inhibitors that target the

kinase domain of Plk1. This guide provides a comparative analysis of several key ATP-

competitive Plk1 inhibitors, including BI 2536, Volasertib (BI 6727), GSK461364, Onvansertib

(NMS-P937), and Plk1 Inhibitor III, with Rigosertib included as a non-ATP-competitive inhibitor

for a broader perspective.

Performance and Efficacy: A Quantitative
Comparison
The following tables summarize the biochemical potency, kinase selectivity, and anti-

proliferative activity of various Plk1 inhibitors based on available experimental data.

Table 1: Biochemical Potency and Kinase Selectivity of Plk1 Inhibitors
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Inhibitor Type Plk1 IC50/Ki Plk2 IC50 Plk3 IC50

Other
Notable
Kinase
Targets
(IC50/Ki)

BI 2536
ATP-

Competitive

0.83 nM

(IC50)[1][2]
- -

BRD4 (25 nM

IC50)[1]

Volasertib (BI

6727)

ATP-

Competitive

0.87 nM

(IC50)[3]
5 nM[3] 56 nM[3] -

GSK461364
ATP-

Competitive
2.2 nM (Ki)[4]

>1000-fold

selective vs

Plk1[4]

>1000-fold

selective vs

Plk1[4]

>100-fold

selective vs a

panel of other

kinases[4]

Onvansertib

(NMS-P937)

ATP-

Competitive
2 nM (IC50)

48%

inhibition at

10 µM

40%

inhibition at

10 µM

FLT3 (510

nM), MELK

(744 nM),

CK2 (826

nM)

Plk1 Inhibitor

III

ATP-

Competitive
4.8 nM (Ki) 3.8 nM (Ki) 8.0 nM (Ki)

Plk4 (163 nM

Ki)

Rigosertib

(ON

01910.Na)

Non-ATP-

Competitive
9 nM (IC50) 18-260 nM No activity

PI3K,

PDGFR, Flt1,

BCR-ABL,

Fyn, Src,

CDK1 (18-

260 nM)

Table 2: Anti-proliferative Activity of Plk1 Inhibitors in Cancer Cell Lines

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.selleckchem.com/subunits/PLK1_PLK_selpan.html
https://pubmed.ncbi.nlm.nih.gov/31244432/
https://www.selleckchem.com/subunits/PLK1_PLK_selpan.html
https://www.medchemexpress.com/Volasertib.html
https://www.medchemexpress.com/Volasertib.html
https://www.medchemexpress.com/Volasertib.html
https://www.selleckchem.com/products/GSK461364.html
https://www.selleckchem.com/products/GSK461364.html
https://www.selleckchem.com/products/GSK461364.html
https://www.selleckchem.com/products/GSK461364.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Cell Line(s) GI50/IC50 Notes

BI 2536
Panel of 32 human

cancer cell lines
2-25 nM (EC50)[2]

Induces mitotic arrest

and apoptosis.[5]

Volasertib (BI 6727)

HCT116 (colorectal),

NCI-H460 (lung), BRO

(melanoma), GRANTA

(hematologic)

11-23 nM (EC50)
Induces mitotic arrest

and apoptosis.

GSK461364 Most cell lines tested <100 nM (GI50)[4]
Causes G2/M arrest.

[6]

Onvansertib (NMS-

P937)
60 of 137 cell lines <100 nM (IC50)

Effective in acute

myeloid leukemia

(AML) cells (IC50 of

36 nM).[6]

Plk1 Inhibitor III
Panel of 11 tumor cell

lines
≤0.7 µM (IC50)

Preferentially inhibits

tumor cells over

normal fibroblasts.

Rigosertib (ON

01910.Na)

94 different tumor cell

lines
50-250 nM (IC50)

Induces G2/M arrest

and apoptosis.

Signaling Pathways and Experimental Workflows
The primary mechanism of action for ATP-competitive Plk1 inhibitors is the disruption of the

mitotic process. Plk1 is a master regulator of mitosis, and its inhibition leads to cell cycle arrest

at the G2/M phase and ultimately apoptosis in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.selleckchem.com/subunits/PLK1_PLK_selpan.html
https://pubmed.ncbi.nlm.nih.gov/31244432/
https://pubmed.ncbi.nlm.nih.gov/31244432/
https://pubmed.ncbi.nlm.nih.gov/31244432/
https://www.medchemexpress.com/Volasertib.html
https://www.selleckchem.com/products/GSK461364.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12183085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12183085/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.903016/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.903016/full
https://www.benchchem.com/product/b12382406#comparative-analysis-of-plk1-in-7-and-other-atp-competitive-plk1-inhibitors
https://www.benchchem.com/product/b12382406#comparative-analysis-of-plk1-in-7-and-other-atp-competitive-plk1-inhibitors
https://www.benchchem.com/product/b12382406#comparative-analysis-of-plk1-in-7-and-other-atp-competitive-plk1-inhibitors
https://www.benchchem.com/product/b12382406#comparative-analysis-of-plk1-in-7-and-other-atp-competitive-plk1-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12382406?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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